![molecular formula C8H14BrNO3 B2722994 Tert-butyl 2-[(2-bromoacetyl)amino]acetate CAS No. 74010-56-3](/img/structure/B2722994.png)
Tert-butyl 2-[(2-bromoacetyl)amino]acetate
Overview
Description
Tert-butyl 2-[(2-bromoacetyl)amino]acetate is a chemical compound used as a pharmaceutical intermediate for the synthesis of amino acids and peptide compounds . It is derived from tert-butyl 2-(2-aminoacetamido)acetate .
Synthesis Analysis
The synthesis of tert-butyl 2-[(2-bromoacetyl)amino]acetate involves the reaction of bromoacetic acid with sulfoxide chloride to form bromoacetyl chloride. This is then reacted with tert-butanol to form tert-butyl bromoacetate . Another method involves the use of amino acid ionic liquids (AAILs) for organic synthesis .Molecular Structure Analysis
The molecular formula of Tert-butyl 2-[(2-bromoacetyl)amino]acetate is C6H11BrO2 . The average mass is 195.054 Da and the monoisotopic mass is 193.994232 Da .Chemical Reactions Analysis
The amino group in Tert-butyl 2-[(2-bromoacetyl)amino]acetate is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc .Physical And Chemical Properties Analysis
Tert-butyl 2-[(2-bromoacetyl)amino]acetate has a molar mass of 195.05. It has a density of 1.338. It is miscible with ethanol, chloroform, and ethyl acetate .Safety and Hazards
Future Directions
Tert-butyl 2-[(2-bromoacetyl)amino]acetate is used as a pharmaceutical intermediate for the synthesis of amino acids and peptide compounds . Its future directions could involve its use in the synthesis of new pharmaceutical compounds.
Relevant Papers Relevant papers on Tert-butyl 2-[(2-bromoacetyl)amino]acetate include studies on its synthesis , its use as a pharmaceutical intermediate , and its safety and hazards .
properties
IUPAC Name |
tert-butyl 2-[(2-bromoacetyl)amino]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrNO3/c1-8(2,3)13-7(12)5-10-6(11)4-9/h4-5H2,1-3H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBAYWALMPKQTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNC(=O)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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